5-Bromo-6-methylpicolinaldehyde
Overview
Description
5-Bromo-6-methylpicolinaldehyde: is an organic compound with the molecular formula C7H6BrNO . It is a derivative of picolinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 6-position is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-6-methylpicolinaldehyde involves the bromination of 6-methylpicolinaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 5-Bromo-6-methylpicolinic acid.
Reduction: 5-Bromo-6-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-6-methylpicolinaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpicolinaldehyde depends on its specific applicationThis interaction can modulate the activity of the target molecules, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The aldehyde group can form Schiff bases with amino groups on enzymes, potentially inhibiting their activity.
Receptors: The compound can interact with receptor proteins, affecting signal transduction pathways.
Comparison with Similar Compounds
6-Methylpicolinaldehyde: Lacks the bromine atom at the 5-position.
5-Bromo-2-methylpyridine: Lacks the aldehyde group at the 2-position.
5-Bromo-6-methylpicolinic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 5-Bromo-6-methylpicolinaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXGQBIEVDVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568129 | |
Record name | 5-Bromo-6-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-18-8 | |
Record name | 5-Bromo-6-methyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137778-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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